N-(2,3-Dimethylphenyl)thietan-3-amine
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Overview
Description
N-(2,3-Dimethylphenyl)thietan-3-amine: is a chemical compound characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethylphenyl)thietan-3-amine typically involves the alkylation of N-arylcyanamides with (chloromethyl)thiirane in an aqueous alkaline solution. This method provides an efficient approach to obtaining N-aryl-N-(thietan-3-yl)cyanamides with yields ranging from 34% to 76%, depending on the electron-deficiency of the aryl substituents .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as purification and isolation to ensure the desired product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-Dimethylphenyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted thietanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like phenolates and carboxylates in the presence of a base are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Substituted thietanes.
Scientific Research Applications
N-(2,3-Dimethylphenyl)thietan-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for exploring biological interactions and potential bioactivity.
Industry: The compound’s unique properties may be utilized in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)thietan-3-amine involves its interaction with various molecular targets and pathways. For instance, thietane derivatives have been shown to exhibit antidepressant activity by influencing neurotransmitter systems such as adrenergic, GABA-ergic, and serotoninergic pathways
Comparison with Similar Compounds
Thietan-3-amine hydrochloride: A related compound with similar structural features.
N-(2,6-Dimethylphenyl)thietan-3-amine: Another derivative with slight variations in the phenyl substituents.
Uniqueness: N-(2,3-Dimethylphenyl)thietan-3-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
Molecular Formula |
C11H15NS |
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Molecular Weight |
193.31 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)thietan-3-amine |
InChI |
InChI=1S/C11H15NS/c1-8-4-3-5-11(9(8)2)12-10-6-13-7-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI Key |
HLMAPZKVOLGPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2CSC2)C |
Origin of Product |
United States |
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